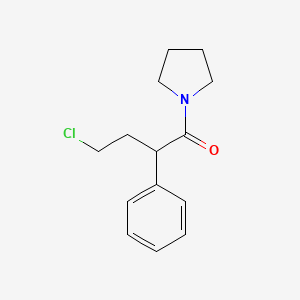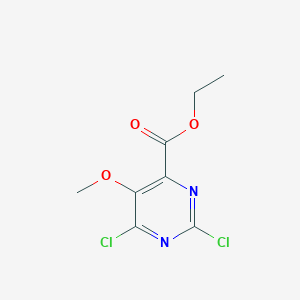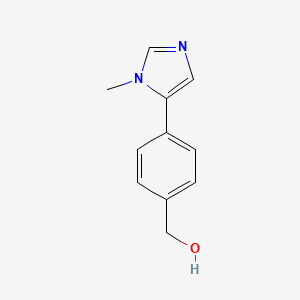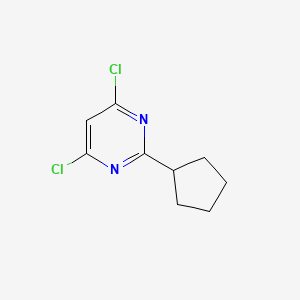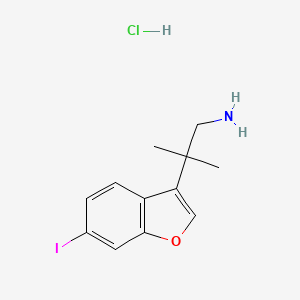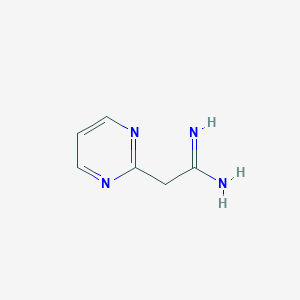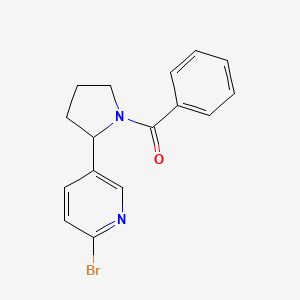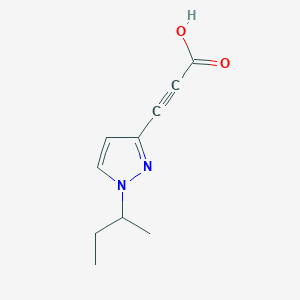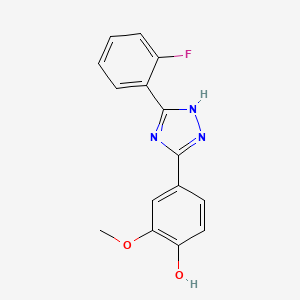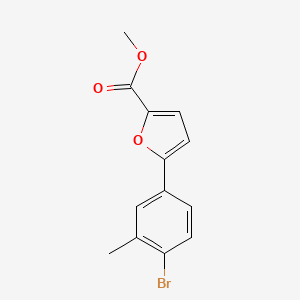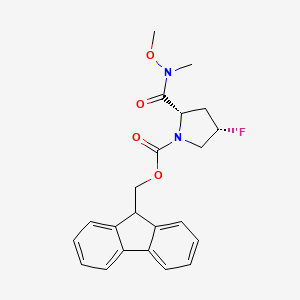
1-Ethyl-2-(4-fluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(4-fluorophenyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound features an ethyl group at the first position and a 4-fluorophenyl group at the second position of the piperidine ring, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-fluorophenyl)piperidine typically involves the reaction of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired piperidine derivative. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to achieve high yields and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures efficient conversion of starting materials to the target compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
1-Ethyl-2-(4-fluorophenyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-(4-fluorophenyl)piperidine can be compared with other similar compounds, such as:
1-Ethyl-2-phenylpiperidine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-Methyl-2-(4-fluorophenyl)piperidine: Features a methyl group instead of an ethyl group, potentially affecting its pharmacokinetic properties.
1-Ethyl-2-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of fluorine, which may influence its chemical stability and reactivity.
The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other piperidine derivatives.
Propriétés
Formule moléculaire |
C13H18FN |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
1-ethyl-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C13H18FN/c1-2-15-10-4-3-5-13(15)11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3 |
Clé InChI |
ANSDTZCZUKKBTF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



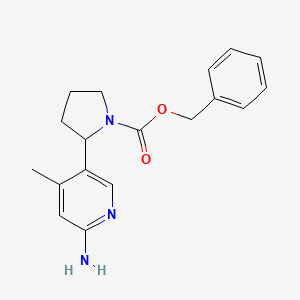
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
